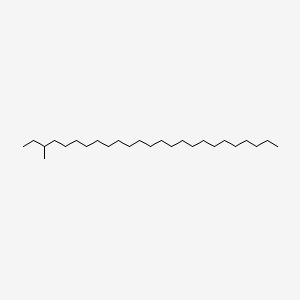
3-Methylpentacosane
Descripción general
Descripción
3-Methylpentacosane is a hydrocarbon with the molecular formula C26H54 . It has a molecular weight of 366.7070 . It is also known by other names such as Pentacosane, 3-methyl-; 3-Methyl-n-pentacosane .
Molecular Structure Analysis
The IUPAC Standard InChI for 3-Methylpentacosane is InChI=1S/C26H54/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(3)5-2/h26H,4-25H2,1-3H3 . The structure is also available as a 2d Mol file .
Physical And Chemical Properties Analysis
3-Methylpentacosane has a molecular weight of 366.7070 . It is insoluble in water . More detailed physical and chemical properties were not found in the search results.
Aplicaciones Científicas De Investigación
Biosynthesis in Insects : 3-Methylpentacosane has been studied in the context of biosynthesis in insects. For example, Blomquist et al. (1975) investigated its biosynthesis in the cockroach Periplaneta americana, finding that propionate serves as the source of the branching methyl group in 3-methylalkane biosynthesis (Blomquist, Major, & Lok, 1975). Similarly, Blomquist et al. (1976) studied the biosynthesis of internally branched monomethylalkanes, including 3-Methylpentacosane, in the cockroach Periplaneta fuliginosa (Blomquist & Kearney, 1976).
Chemical Synthesis and Properties : The synthesis of enantiomers of 3-Methylpentacosane and related compounds was explored by Marukawa et al. (2001) in the context of cuticular hydrocarbons of ants (Marukawa, Takikawa, & Mori, 2001). Furthermore, studies have examined the physical properties of 3-Methylpentacosane, such as its viscosity and density in various states and mixtures. For instance, Stein et al. (1971) and Sorensen (1982) analyzed the shear viscosity of 3-Methylpentacosane mixtures near critical points (Stein, Allegra, & Allen, 1971); (Sorensen, 1982).
Ecological and Toxicological Studies : In an ecological context, Trabalon et al. (1996) reported on the changes in cuticular compounds, including 3-Methylpentacosane, in Tegenaria atrica spiders, noting shifts in compound composition linked to behavioral changes (Trabalon, Bagnères, Hartmann, & Vallet, 1996). Toxicological studies, such as those by Chung et al. (2016), have investigated the inhalation toxicity of 3-Methylpentane, a closely related compound, in rats, providing insights into potential health impacts (Chung, Shin, Han, & Lee, 2016).
Propiedades
IUPAC Name |
3-methylpentacosane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H54/c1-4-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26(3)5-2/h26H,4-25H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNSJCJLDAGMPAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCC(C)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60988774 | |
| Record name | 3-Methylpentacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpentacosane | |
CAS RN |
6902-54-1 | |
| Record name | 3-Methylpentacosane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006902541 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Methylpentacosane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60988774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




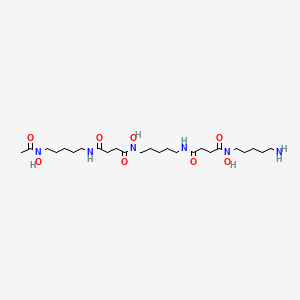

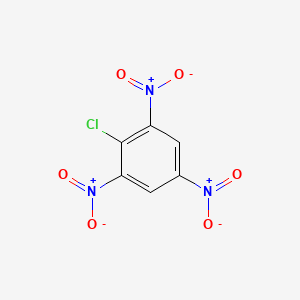






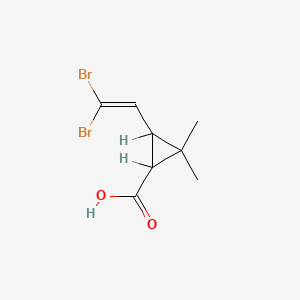
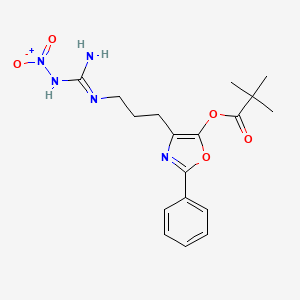
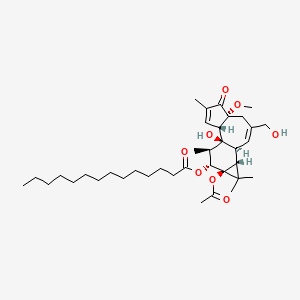
![(1R,3S,9S,12R,13S,15R)-13-hydroxy-3,7,12-trimethyl-13-propan-2-yl-10,14,16-trioxatetracyclo[7.5.1.13,6.012,15]hexadeca-5,7-diene-4,11-dione](/img/structure/B1203463.png)